![molecular formula C45H61N4O9PSi B055530 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 118362-03-1](/img/structure/B55530.png)
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
rU Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-2’-O-TBDMSi-uridine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a chemical compound used in the synthesis of oligonucleotides. It is a derivative of uridine, a nucleoside that is a component of RNA. The compound is utilized in the chemical synthesis of RNA sequences, particularly in the field of molecular biology and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rU Phosphoramidite involves the protection of the 2’-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the synthesis of rU Phosphoramidite is performed using automated synthesizers. These machines carry out the synthesis in a stepwise manner, adding one nucleotide at a time to a growing oligonucleotide chain. The process involves cycles of deprotection, coupling, capping, and oxidation. The use of automated synthesizers ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rU Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis:
Coupling Reaction: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator such as 1H-tetrazole.
Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups (DMT and TBDMS) are removed under acidic and basic conditions, respectively.
Common Reagents and Conditions
Activators: 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BTT).
Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water.
Deprotecting Agents: Trichloroacetic acid (TCA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Major Products Formed
The major product formed from the reactions of rU Phosphoramidite is the desired RNA oligonucleotide sequence. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to nucleosides and nucleotides. Its applications include:
- Antiviral Agents : The presence of the pyrimidine moiety suggests potential antiviral properties similar to established antiviral drugs like acyclovir. Studies have indicated that modifications in the pyrimidine structure can enhance activity against viral targets .
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. The incorporation of phosphanyl groups may enhance cellular uptake and bioactivity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reagent in Coupling Reactions : The phosphanyl group can participate in various coupling reactions, making it useful for synthesizing more complex organic molecules .
- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols in synthetic pathways, allowing for selective reactions without interference from hydroxyl functionalities .
Material Science
The unique properties of this compound lend themselves to applications in material science:
- OLED Materials : Its structural components may be suitable for use in organic light-emitting diodes (OLEDs), where efficient charge transport and light emission are critical .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or conductivity .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antiviral Activity Study : A study demonstrated that modifications of similar pyrimidine-based compounds significantly inhibited viral replication in vitro, suggesting that further exploration of this compound could yield effective antiviral agents .
- Synthesis of Nucleoside Analogues : Researchers successfully synthesized nucleoside analogues using phosphanyl derivatives as intermediates, showcasing the utility of this compound in developing therapeutic agents against viral infections .
- Material Development : In a recent study, the incorporation of TBDMS-protected compounds into polymer films improved their mechanical strength and thermal stability, indicating potential applications in advanced materials technology .
Mechanism of Action
The mechanism of action of rU Phosphoramidite involves its incorporation into RNA sequences during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester. The protecting groups are removed to yield the final RNA oligonucleotide. The synthesized RNA can then interact with its target molecules, such as mRNA or DNA, to exert its biological effects .
Comparison with Similar Compounds
rU Phosphoramidite is similar to other nucleoside phosphoramidites used in oligonucleotide synthesis, such as:
rA Phosphoramidite: Adenosine derivative.
rC Phosphoramidite: Cytidine derivative.
rG Phosphoramidite: Guanosine derivative.
Uniqueness
The uniqueness of rU Phosphoramidite lies in its specific use for the synthesis of RNA sequences containing uridine. Its protecting groups and reaction conditions are optimized for high efficiency and yield in RNA synthesis. Compared to other nucleoside phosphoramidites, rU Phosphoramidite provides the necessary building block for incorporating uridine into RNA oligonucleotides .
Biological Activity
The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that suggest a variety of biological activities. This article synthesizes available research findings regarding its biological activity, including case studies and comparative data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 760.81 g/mol. The compound features a phosphanyl group and a nitrile group, which enhance its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antiviral Activity : Compounds containing pyrimidine derivatives have been noted for their antiviral properties, particularly against RNA viruses.
- Anticancer Properties : The presence of dioxopyrimidine moieties suggests potential activity in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially serving as an inhibitor in biochemical pathways.
Antiviral Activity
A study focusing on related compounds shows that derivatives with dioxopyrimidine structures can inhibit viral replication. For instance, a similar compound demonstrated efficacy against the influenza virus by interfering with viral RNA synthesis.
Anticancer Activity
In vitro studies have demonstrated that compounds containing oxolan rings and pyrimidine derivatives can induce apoptosis in cancer cell lines. One study reported that a structurally similar compound reduced cell viability in breast cancer cells by promoting apoptosis through caspase activation .
Enzyme Inhibition Studies
Research has shown that phosphanyl compounds can act as effective enzyme inhibitors. A comparative study highlighted that compounds with similar phosphanyl structures inhibited the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism. This inhibition could lead to increased levels of cytotoxic metabolites in cancer therapy .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
2'-F-dU Phosphoramidite | Oligonucleotide synthesis | |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | Potential pharmaceutical applications |
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-ZMHKPELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447507 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118362-03-1 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of rU phosphoramidite in oligonucleotide synthesis and how is it used?
A1: rU phosphoramidite, short for ribouridine phosphoramidite, is a crucial reagent in solid-phase RNA synthesis. It serves as the building block for incorporating the ribonucleoside uridine (rU) into a growing RNA chain.
- Protection: The 2'-hydroxyl group of the ribose sugar in rU is highly reactive and needs protection to prevent unwanted side reactions. This is often achieved using protecting groups like 2'-O-TBDMS or the novel 2'-O-ALE (Acetal Levulinyl Ester) as described in one of the papers [].
- Deprotection and Cleavage: After synthesis, the protecting groups are removed, and the RNA molecule is cleaved from the solid support [].
Q2: Besides its use in RNA synthesis, are there other applications for rU phosphoramidite derivatives?
A: While rU phosphoramidite is primarily known for RNA synthesis, researchers are exploring its utility in other areas. One study investigated its application in synthesizing modified RNA molecules containing 5-hydroxymethyluridine [5hm(rU)] []. These modified RNAs hold potential as tools for studying RNA modifications and developing new sequencing technologies. This exemplifies the versatility of rU phosphoramidite as a starting material for creating diverse RNA structures with potentially novel biological functions.
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